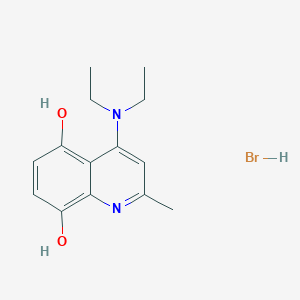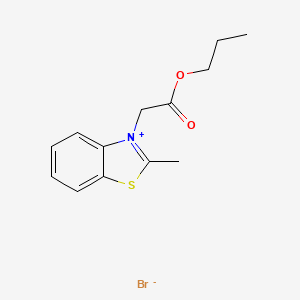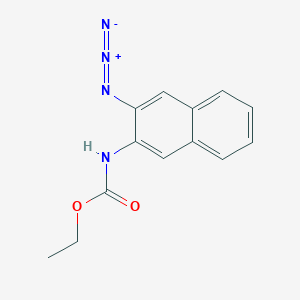![molecular formula C16H16BrNO2S B14377532 4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid CAS No. 88061-55-6](/img/structure/B14377532.png)
4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromonaphthalene moiety, a carbothioyl group, and a butanoic acid chain, making it an interesting subject for study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid typically involves multiple steps, starting with the bromination of naphthalene to introduce the bromine atom at the desired position. This is followed by the formation of the carbothioyl group through a reaction with a suitable thiocarbonyl compound. The final step involves the coupling of the resulting intermediate with butanoic acid under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues, while the carbothioyl group may form covalent bonds with nucleophilic sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(5-Chloronaphthalene-1-carbothioyl)(methyl)amino]butanoic acid
- 4-[(5-Fluoronaphthalene-1-carbothioyl)(methyl)amino]butanoic acid
- 4-[(5-Iodonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid
Uniqueness
Compared to its analogs, 4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chlorine, fluorine, and iodine counterparts.
Propriétés
Numéro CAS |
88061-55-6 |
|---|---|
Formule moléculaire |
C16H16BrNO2S |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
4-[(5-bromonaphthalene-1-carbothioyl)-methylamino]butanoic acid |
InChI |
InChI=1S/C16H16BrNO2S/c1-18(10-4-9-15(19)20)16(21)13-7-2-6-12-11(13)5-3-8-14(12)17/h2-3,5-8H,4,9-10H2,1H3,(H,19,20) |
Clé InChI |
MDORORXMFZTBSI-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCC(=O)O)C(=S)C1=CC=CC2=C1C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


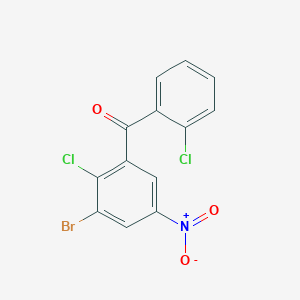

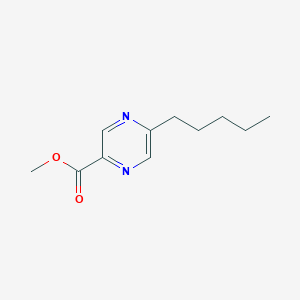
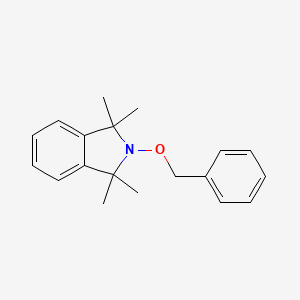
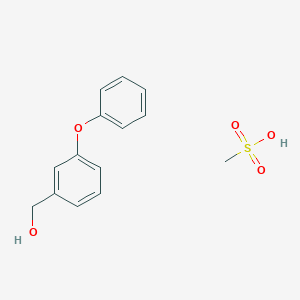
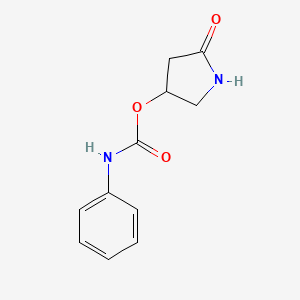
![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)
![4-(Octahydropyrazino[1,2-a]azepin-2(1H)-yl)butan-2-one](/img/structure/B14377511.png)
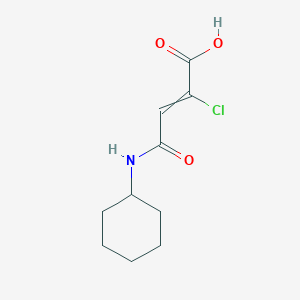
![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)
